
Bluensomycin
描述
唑咪丁,也称为其商品名 Solimidin,是一种以前用于治疗消化性溃疡和胃食管反流病的胃黏膜保护药物。 它基于咪唑并[1,2-a]吡啶核心,并含有 4-甲磺酰基苯基官能团 .
准备方法
唑咪丁的合成涉及多种合成路线,包括:
C–S 键形成: 这涉及使用铜催化剂将芳基卤化物与亚磺酸钠偶联.
通过 C–H 活化进行 C–N 键形成: 该方法使用金属基催化剂形成咪唑并[1,2-a]吡啶环.
S–O 键形成和后续衍生化: 这涉及磺酰基的形成.
脱氢杂环化和环化缩合: 这些方法通过氧化反应形成咪唑并[1,2-a]吡啶环.
一锅法合成反应: 这些反应将多个步骤组合到一个反应容器中以提高效率.
氧化交叉偶联反应: 这些反应涉及通过氧化将不同的官能团偶联起来.
化学反应分析
科学研究应用
Biosynthesis and Genetic Insights
The biosynthetic gene cluster responsible for the production of bluensomycin has been isolated and characterized. Research indicates that this cluster consists of 15 open reading frames (ORFs), with several genes linked to the biosynthesis of the antibiotic. Notably, the blmA gene confers resistance against dihydrostreptomycin, while blmD encodes a dTDP-glucose synthase essential for forming 6-deoxyhexose moieties . The characterization of these genes provides a foundation for understanding how this compound is synthesized and opens avenues for genetic engineering to create novel antibiotics.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for therapeutic applications. Its mechanism involves inhibiting protein synthesis, similar to other aminoglycosides. Studies have demonstrated that this compound can effectively suppress bacterial growth, particularly in strains resistant to conventional antibiotics . Its structural differences compared to streptomycin suggest that it may overcome certain resistance mechanisms, providing a potential alternative in treating resistant infections.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in different contexts:
- In Vitro Studies : Research has shown that this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. In one study, this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like penicillin .
- Comparative Pathway Analysis : A comparative analysis of the biosynthetic pathways of streptomycin and this compound revealed evolutionary insights into antibiotic development. The presence of distinct enzymes in this compound's pathway suggests potential for further exploration in antibiotic engineering .
Potential Applications
Given its unique properties, this compound holds promise in several applications:
- Antibiotic Development : With rising antibiotic resistance, this compound could serve as a template for developing new antibiotics through structural modifications.
- Biotechnological Applications : The genetic manipulation of Streptomyces species to enhance this compound production could lead to more efficient antibiotic production methods.
- Research Tool : Its distinct action mechanism makes this compound valuable for studying protein synthesis and resistance mechanisms in bacteria.
作用机制
唑咪丁通过保护胃黏膜免受损伤来发挥作用。它通过抑制胃酸分泌和增加粘液产生来起作用。 涉及的分子靶点和通路包括抑制质子泵和激活粘液产生细胞 .
相似化合物的比较
唑咪丁因其咪唑并[1,2-a]吡啶核心和 4-甲磺酰基苯基官能团而独一无二。类似的化合物包括:
唑吡坦: 包含一个带有咪唑并[1,2-a]吡啶核心的 C3-乙酰胺.
米诺膦酸: 包含一个带有咪唑并[1,2-a]吡啶核心的 C3-双膦酸酯.
阿匹坦,尼可匹坦,沙立匹坦: 包含带有咪唑并[1,2-a]吡啶核心的 C3-酰胺.
奥普立酮: 包含一个带有咪唑并[1,2-a]吡啶核心的 C6-吡啶酮.
这些化合物共享类似的核心结构,但在官能团和治疗应用方面有所不同,突出了唑咪丁的独特性。
生物活性
Bluensomycin, an aminocyclitol antibiotic produced by the actinobacterium Streptomyces glebosus, exhibits significant biological activity against various bacterial strains and has garnered attention for its unique biosynthetic pathway and structural characteristics. This article explores the biological activity of this compound, including its mechanism of action, efficacy in treating infections, and insights from recent research findings.
1. Structural Characteristics
This compound is structurally distinct from other aminoglycoside antibiotics such as streptomycin. It contains bluensidine (1D-1-O-carbamoyl-3-guanidinodeoxy-scyllo-inositol) as its aminocyclitol moiety, differentiating it from dihydrostreptomycin which has streptidine . The unique structure of this compound is crucial for its biological activity and interaction with target organisms.
The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis. It binds to the ribosomal RNA of bacteria, disrupting the translation process, which ultimately leads to bacterial cell death. Research indicates that this compound can inhibit various species of Proteus at low concentrations, showcasing its potency .
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of multiple bacterial strains, particularly those in the Proteus genus. For example, it has been shown to inhibit Proteus vulgaris and Proteus mirabilis at concentrations as low as 0.5 µg/mL .
3.2 In Vivo Studies
This compound has also been tested in vivo, where it successfully cured lethal Proteus infections in mice models. This highlights its potential as a therapeutic agent in clinical settings .
4. Biosynthetic Pathway
The biosynthesis of this compound involves a complex gene cluster identified in Streptomyces glebosus. Recent studies have isolated a 30-kb DNA fragment containing 15 open reading frames (ORFs) that are implicated in its biosynthetic pathway . Key genes include:
- blmA : Confers resistance against dihydrostreptomycin.
- blmD : Encodes a dTDP-glucose synthase involved in the formation of essential sugar moieties for antibiotic structure .
Table 1: Key Genes Involved in this compound Biosynthesis
Gene | Function |
---|---|
blmA | Antibiotic resistance |
blmD | dTDP-glucose synthase |
blmB | Amidinotransferase |
blmC | Carbamoyltransferase |
blmH | Glycosyltransferase |
5. Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- A study published in Applied Microbiology reported that this compound was effective against various pathogenic bacteria and could be a candidate for further development as an antibiotic .
- Another investigation highlighted the evolutionary relationships between streptomycin and this compound biosynthesis, suggesting that gene duplication and mutation may play roles in developing new antibiotic capabilities .
6. Conclusion
This compound represents a promising antibiotic with unique structural features and significant antibacterial activity against resistant bacterial strains. Its biosynthetic pathway offers insights into potential modifications for enhancing efficacy and overcoming resistance mechanisms. Continued research is essential to fully understand its therapeutic potential and to develop strategies for clinical application.
常见问题
Basic Research Questions
Q. How to formulate a focused research question for studying Bluensomycin’s mechanism of action?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure your question. For example:
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Population : Bacterial strains sensitive to this compound.
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Intervention : Dose-dependent this compound exposure.
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Comparison : Untreated controls or alternative antibiotics.
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Outcome : Inhibition of ribosomal function (e.g., via protein synthesis assays).
Refine iteratively by reviewing literature gaps (e.g., unresolved mechanisms of resistance) . Ensure the question is specific enough to guide experimental design but broad enough to allow exploration .- Table 1 : Frameworks for Research Question Development
Framework | Key Components | Application Example for this compound |
---|---|---|
FINER | Feasibility, Novelty, Ethics, Relevance | Assess ethical use of animal models in toxicity studies |
PICO | Population, Intervention, Comparison | Compare this compound’s efficacy vs. Streptomycin |
Q. What experimental design principles apply to this compound’s antimicrobial efficacy studies?
- Methodological Answer :
- Control Groups : Include untreated controls and comparator antibiotics (e.g., aminoglycosides) to benchmark efficacy .
- Replicates : Use ≥3 biological replicates to account for variability in microbial growth assays .
- Blinding : Randomize sample treatment assignments to reduce bias in data interpretation .
- Dose-Response Curves : Test logarithmic dilutions (e.g., 0.1–100 µg/mL) to determine minimum inhibitory concentrations (MICs) .
Q. How to validate this compound’s purity and stability in experimental settings?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (λ = 254 nm) and reference standards to confirm purity (>95%) .
- Stability Tests : Incubate this compound at 25°C/60% RH for 1 month and compare degradation profiles via mass spectrometry .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported toxicity profiles across studies?
- Methodological Answer :
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Systematic Review : Aggregate data from preclinical trials and assess confounding variables (e.g., solvent differences, cell line specificity) .
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Sensitivity Analysis : Use statistical models (e.g., multivariate regression) to isolate variables affecting toxicity outcomes .
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Expert Consultation : Engage microbiologists and toxicologists to critique methodological flaws (e.g., inconsistent dosing intervals) .
- Table 2 : Common Confounding Variables in Toxicity Studies
Variable | Impact on Data | Mitigation Strategy |
---|---|---|
Solvent Composition | Alters drug solubility/bioavailability | Standardize solvents (e.g., DMSO ≤0.1%) |
Cell Passage Number | Affects metabolic activity | Use low-passage cells (≤15 passages) |
Q. What advanced statistical methods are suitable for analyzing this compound’s synergistic effects with other antibiotics?
- Methodological Answer :
- Isobolographic Analysis : Quantify synergy via combination indices (CI <1 = synergy) .
- Machine Learning : Train models on omics data (e.g., transcriptomics) to predict synergy pathways .
- Power Analysis : Ensure sample sizes are sufficient (n ≥30) to detect small effect sizes (Cohen’s d >0.5) .
Q. How to integrate multi-omics data to elucidate this compound’s resistance mechanisms?
- Methodological Answer :
- Transcriptomics : Use RNA-seq to identify upregulated efflux pumps (e.g., AcrAB-TolC) in resistant strains .
- Proteomics : Perform LC-MS/MS to detect ribosomal protein modifications (e.g., methylation of 16S rRNA) .
- Network Analysis : Map gene-protein interactions using tools like STRING-db to pinpoint resistance hubs .
Q. General Methodological Guidance
- Data Integrity : Document all protocols in lab notebooks with timestamps and version control .
- Ethical Compliance : Submit animal/human studies for IRB review, emphasizing this compound’s novelty and safety .
- Publication Standards : Follow STREGA guidelines for omics data reporting and include raw data in supplementary files .
属性
IUPAC Name |
[(1R,2S,3S,4R,5R,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N5O14/c1-5-21(35,4-28)16(40-17-8(25-2)10(30)9(29)6(3-27)37-17)18(36-5)38-14-7(26-19(22)23)11(31)15(39-20(24)34)13(33)12(14)32/h5-18,25,27-33,35H,3-4H2,1-2H3,(H2,24,34)(H4,22,23,26)/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLDKUSQKQMFCN-AEXVNIBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)OC(=O)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)OC(=O)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N5O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11011-72-6 | |
Record name | Bluensomycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011011726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BLUENSOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWV7PWE57U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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